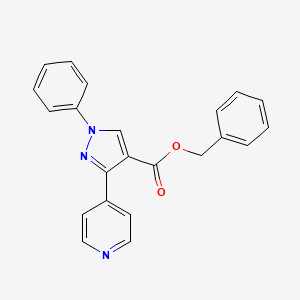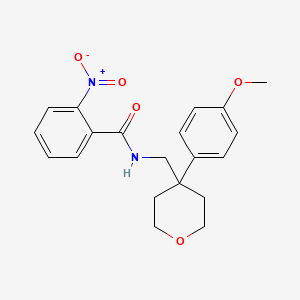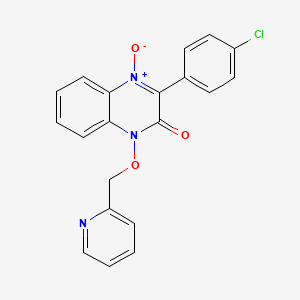
Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxy-nitrophenyl group and a phenyl group, along with an ethyl ester functional group
Métodos De Preparación
The synthesis of Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a nitrating agent such as nitric acid.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar in structure but with a cyano group instead of a pyrazole ring.
1-(4-Fluoro-3-nitrophenyl)-3-(2-methoxy-3-nitrophenyl)urea: Contains urea functionality and different substitution pattern.
N-(4-Methoxy-3-nitrophenyl)acetamide: Lacks the pyrazole ring and has an acetamide group instead.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and an ethyl ester group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-3-27-19(23)15-12-21(14-7-5-4-6-8-14)20-18(15)13-9-10-17(26-2)16(11-13)22(24)25/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFKLDBZSFBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3515410.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3515419.png)


![2,4-dimethyl-N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3515438.png)
![4-[3-(1-azepanyl)-3-oxopropyl]-N-isobutylbenzenesulfonamide](/img/structure/B3515449.png)
![2-[5-(1-azepanylsulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B3515461.png)
![Methyl 4-[[3-(3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3515468.png)

![[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3515486.png)

![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B3515497.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3515522.png)
